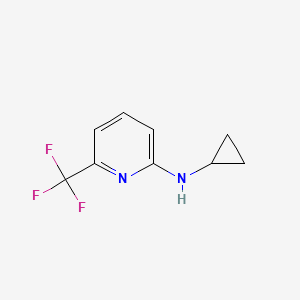

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine

Description

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine is a heterocyclic amine featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and a cyclopropylamine moiety at the 2-position. This compound belongs to a class of pyridine derivatives often explored in medicinal chemistry and agrochemical research due to the unique electronic and steric properties imparted by the trifluoromethyl (-CF₃) and cyclopropyl groups.

Properties

CAS No. |

944580-74-9 |

|---|---|

Molecular Formula |

C9H9F3N2 |

Molecular Weight |

202.18 g/mol |

IUPAC Name |

N-cyclopropyl-6-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-2-1-3-8(14-7)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |

InChI Key |

LQVNHNDZYRLLIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine typically involves the reaction of cyclopropylamine with 6-trifluoromethyl-2-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or THF.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base in aprotic solvents.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with different nucleophiles replacing the amine group.

Scientific Research Applications

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets and modulate their activity.

Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Chemical Biology: The compound serves as a tool for studying biological processes and pathways, especially those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The cyclopropyl group contributes to the rigidity and conformational stability of the molecule, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Pyridine Derivatives with Trifluoromethyl and Alkylamine Substituents

(a) Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine

- Molecular Formula : C₁₀H₁₁F₃N₂

- Molecular Weight : 216.21 g/mol

- Key Features: The trifluoromethyl group is at the 6-position, but the cyclopropylamine is attached via a methylene bridge (-CH₂-) at the 3-position of the pyridine ring.

(b) Isopropyl-(6-trifluoromethylpyridin-3-ylmethyl)-amine

- Molecular Formula : C₁₀H₁₃F₃N₂

- Molecular Weight : 218.22 g/mol

- Key Features : Replacing the cyclopropyl group with an isopropyl substituent increases steric bulk but removes the conformational constraint of the cyclopropane ring. This may reduce binding affinity in systems sensitive to steric hindrance .

Table 1: Comparison of Trifluoromethyl-Substituted Pyridines

| Compound Name | Substituent Position | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine | 2-position amine | N/A | Direct amine linkage to pyridine |

| Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine | 3-position methylene | 216.21 | Methylene spacer |

| Isopropyl-(6-trifluoromethylpyridin-3-ylmethyl)-amine | 3-position methylene | 218.22 | Isopropyl vs. cyclopropyl |

Pyridine Derivatives with Methoxy and Cyclopropylamine Groups

Compounds such as Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine (QD-9684) feature a methoxy (-OCH₃) group instead of -CF₃. The electron-donating methoxy group decreases the pyridine ring’s electrophilicity, which may reduce reactivity in nucleophilic substitution reactions compared to the electron-withdrawing -CF₃ group. Additionally, the methylene bridge in QD-9684 introduces flexibility, contrasting with the rigid amine linkage in the parent compound .

Non-Pyridine Heterocyclic Analogs

(a) 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

- Molecular Formula : C₁₃H₁₁ClN₄

- Key Features: Replaces the pyridine ring with a pyrimidine core and introduces a 3-chlorophenyl group. The -Cl substituent offers different electronic effects compared to -CF₃ .

Benzylamine Derivatives

Cyclopropyl-(2-fluoro-benzyl)-amine (CAS: 625435-02-1) substitutes the pyridine ring with a fluorinated benzyl group. The absence of a heterocyclic nitrogen alters solubility and base strength. The fluorine atom at the 2-position on the benzyl ring may influence metabolic stability through steric and electronic effects .

Table 2: Stability and Hazard Comparison

| Compound Name | GHS Classification | Stability Notes |

|---|---|---|

| 6-Cyclopropylpyridin-2-amine | Not classified | Stable; incompatible with oxidizers |

| Cyclopropyl-(2-nitro-phenyl)-amine | N/A | Synthesized via SNAr reaction |

| 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | N/A | Likely reactive at pyrimidine N |

Biological Activity

Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

The compound features a cyclopropyl group and a trifluoromethyl-substituted pyridine moiety, which contribute to its distinctive reactivity and biological profile. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable component in drug design.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Its mechanism of action involves binding to specific enzymes or receptors, thereby altering their activity and leading to various biological effects, including potential therapeutic applications in diseases such as cancer and metabolic disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of adenylyl cyclase type 1 (AC1), which is involved in chronic pain sensitization. Selective inhibition of AC1 could lead to new treatments for chronic pain conditions .

- Anticancer Properties : Preliminary studies suggest that this compound may modulate biochemical pathways critical for cancer progression. Its interactions with molecular targets could inhibit tumor growth and metastasis.

- Metabolic Effects : The compound has been explored for its role in treating metabolic disorders such as Type II diabetes and obesity. It may influence lipid metabolism and reduce triglyceride accumulation in liver tissues .

Study 1: Inhibition of Adenylyl Cyclase

In a study focused on the inhibition of AC1, this compound was tested for its potency against AC1-mediated cAMP production. The results indicated an IC50 value in the low micromolar range, demonstrating its potential as a selective inhibitor .

Study 2: Anticancer Activity

A separate investigation evaluated the compound's effects on cancer cell lines. The findings revealed that this compound significantly reduced cell viability in certain cancer types, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.